4-(Chloromethyl)benzoylformate

Description

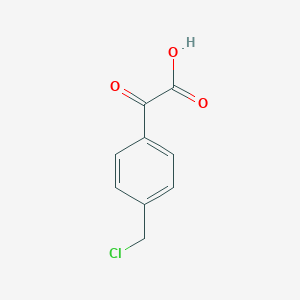

Structure

3D Structure

Properties

CAS No. |

114996-73-5 |

|---|---|

Molecular Formula |

C9H7ClO3 |

Molecular Weight |

198.6 g/mol |

IUPAC Name |

2-[4-(chloromethyl)phenyl]-2-oxoacetic acid |

InChI |

InChI=1S/C9H7ClO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4H,5H2,(H,12,13) |

InChI Key |

PTGQUDJBQDECBL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCl)C(=O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)C(=O)O |

Synonyms |

4-(chloromethyl)benzoylformate ClMeBF |

Origin of Product |

United States |

Reactivity and Organic Transformations of 4 Chloromethyl Benzoylformate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) attached to the benzene (B151609) ring of 4-(Chloromethyl)benzoylformate is a primary site for nucleophilic substitution reactions. In these reactions, a nucleophile, which is a chemical species with a lone pair of electrons, attacks the carbon atom of the chloromethyl group, displacing the chloride ion, which acts as a leaving group. bits-pilani.ac.in This process allows for the introduction of a wide variety of functional groups onto the benzene ring.

The general mechanism for the nucleophilic substitution of an alkyl halide involves the attack of the nucleophile on the substrate, leading to the cleavage of the carbon-halogen bond. bits-pilani.ac.in The reactivity of the chloromethyl group is enhanced by its benzylic position, which can stabilize the transition state of the reaction.

Common nucleophiles that can react with the chloromethyl group include:

Amines

Hydroxides

Alkoxides

Thiolates

Cyanides

These reactions are fundamental in modifying the structure of this compound to create derivatives with desired chemical and physical properties. For instance, reaction with an amine would yield an aminomethyl derivative, while reaction with a thiol would produce a thiomethyl-substituted compound. The efficiency of these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net

Radical Reactions Initiated by this compound Analogs

Analogs of this compound, particularly those with similar structural motifs, are known to participate in and initiate radical reactions. These reactions involve intermediates with unpaired electrons, known as free radicals, and are crucial in various polymerization and transformation processes.

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. nih.gov Compounds structurally similar to this compound, such as 4-(Chloromethyl)benzoyl chloride, have been identified as effective initiators for ATRP. scbt.comscbt.com

In ATRP, the initiator's carbon-halogen bond is reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical species. nih.gov This radical then adds to a monomer, initiating the polymerization process. The controlled nature of ATRP stems from the reversible deactivation of the growing polymer chain by the higher oxidation state metal complex. nih.gov The general mechanism of ATRP is depicted in the table below.

| Step | Description |

| Initiation | The initiator (R-X) reacts with the activator (Mt^n-Y/Ligand) to form a radical (R•) and the deactivator (X-Mt^(n+1)-Y/Ligand). |

| Propagation | The radical (R•) adds to the monomer (M) to form a growing polymer chain radical (P_n•). |

| Deactivation | The growing polymer chain radical (P_n•) reacts with the deactivator to reform a dormant species (P_n-X) and the activator. |

| Termination | Two radical species combine or disproportionate to terminate the polymerization. |

Table 1: General Mechanism of Atom Transfer Radical Polymerization (ATRP)

The use of initiators like 4-(chloromethyl)styrene in ATRP has led to the formation of hyperbranched polymers. cmu.edu This highlights the versatility of using benzylic chlorides in controlling polymer structures.

Role of 4-Chlorobenzyl Radical Intermediates

The formation of radical intermediates is a key aspect of many organic reactions. chimia.ch In processes involving compounds structurally related to this compound, such as the oxidation of benzyl (B1604629) para-chlorophenyl ketone, the generation of a para-chlorobenzyl radical has been observed. researchgate.net This radical intermediate can participate in subsequent reaction steps, influencing the final product distribution.

The stability of the benzyl radical, and by extension the 4-chlorobenzyl radical, is a contributing factor to its formation. These radical intermediates can be involved in a variety of transformations, including hydrogen abstraction, addition to double bonds, and recombination reactions. researchgate.net The study of such intermediates provides valuable insight into the reaction mechanisms. chimia.ch

Photochemical Reactions

Photochemical reactions, which are initiated by the absorption of light, offer unique pathways for organic transformations that are often not accessible through thermal methods.

Photodecarboxylative Additions

In the presence of light, alkyl benzoylformates can undergo photodecarboxylative additions. dcu.ie This process involves the light-induced loss of carbon dioxide from a carboxylate, followed by the addition of the resulting radical to the benzoylformate moiety. While direct studies on this compound are limited, the general reactivity of alkyl benzoylformates in such reactions suggests its potential to participate in similar transformations. dcu.ie The reaction typically involves the irradiation of the alkyl benzoylformate in the presence of a suitable carboxylate. dcu.ie

Applications in Heterocycle Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org this compound serves as a precursor in the synthesis of certain heterocyclic systems.

For instance, methyl [2-(chloromethyl)benzoyl]formates have been utilized in the preparation of benzo[c]thiophene-1-carboxylates. semanticscholar.org The synthesis involves the reaction of a 2-(chloromethyl)phenyllithium with dimethyl oxalate (B1200264) to produce the methyl [2-(chloromethyl)benzoyl]formate intermediate. semanticscholar.org This intermediate is then treated with sodium hydrogensulfide, leading to the formation of a 1,3-dihydrobenzo[c]thiophen-1-ol derivative, which upon dehydration yields the desired benzo[c]thiophene-1-carboxylate. semanticscholar.org

The chloromethyl group in other heterocyclic precursors can also undergo nucleophilic substitution reactions to introduce various functionalities. researchgate.net

Formation of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antiviral properties. researchgate.net The synthesis of these scaffolds often involves the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound.

In this context, this compound can serve as a key building block. While direct reaction examples with this compound are not extensively detailed in the provided search results, the general synthetic strategies for imidazo[2,1-b]thiazoles provide a strong basis for its potential application. For instance, the reaction of 2-aminothiazoles with α-bromo aralkyl ketones is a common method for constructing the imidazo[2,1-b]thiazole (B1210989) core. researchgate.net Given that this compound possesses a reactive chloromethyl group, it can be envisioned to react with a 2-aminothiazole derivative in a similar fashion, leading to the formation of a substituted imidazo[2,1-b]thiazole.

A general strategy for the synthesis of imidazo[2,1-b]thiazole derivatives involves the Groebke–Blackburn–Bienaymé reaction, a one-pot multicomponent reaction of an aldehyde, an isocyanide, and a 2-aminothiazole. mdpi.com Another approach involves the iodine-mediated cyclization for the construction of C-N and C-S bonds, offering a metal-free and base-free synthesis of benzo mdpi.comhilarispublisher.comimidazo[2,1-b]thiazoles. rsc.org These methods underscore the diverse synthetic routes available for this class of compounds, where a reagent like this compound could potentially be integrated.

Furthermore, imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated as microtubule-targeting agents, demonstrating significant antiproliferative activity against various cancer cell lines. nih.gov This highlights the ongoing interest in developing new derivatives of this scaffold for therapeutic applications.

Derivatization to Form Coumarin (B35378) and Diazepine (B8756704) Derivatives

Coumarin Derivatives:

Coumarins are a significant class of naturally occurring and synthetic compounds possessing a benzopyrone framework. They exhibit a wide array of biological activities. researchgate.net The synthesis of coumarin derivatives can be achieved through various methods, including the Pechmann condensation, which is a common approach for forming the coumarin ring system. hilarispublisher.com

The derivatization of this compound can lead to the formation of coumarin structures. For example, a study on the synthesis of 4-substituted 6,7-dihydroxycoumarin derivatives utilized a Pechmann condensation with good yields. nih.gov Another study reported the synthesis of 4-(chloromethyl)-6,7,8-trihydroxy-2H-chromen-2-one from 6-formyl-7,8-dihydroxy-4-(chloromethyl)coumarin. hilarispublisher.com This indicates that the 4-(chloromethyl) moiety can be incorporated into the coumarin scaffold. The reactivity of the chloromethyl group can be further exploited for subsequent modifications. For instance, the C-4-chloromethyl derivative of a coumarin showed better activation potency on G protein-coupled receptors (GPCRs) compared to its unsubstituted counterpart. mdpi.com

| Starting Material | Reaction Type | Resulting Coumarin Derivative | Significance |

| 1,2,4-Pentenyl triacetate | Pechmann Condensation | 4-substituted 6,7-dihydroxycoumarin derivatives | Exploration of Mcl-1 inhibition activities. nih.gov |

| 6-formyl-7,8-dihydroxy-4-(chloromethyl)coumarin | Dakin Reaction | 4-(Chloromethyl)-6,7,8-trihydroxy-2H-chromen-2-one | Synthesis of polyhydroxy coumarin derivatives with antioxidant potential. hilarispublisher.com |

| Pyrogallol or Resorcinol with β-ketoesters | Pechmann Condensation | 7,8-dihydroxycoumarin and 7-hydroxycoumarin derivatives | Development of GPCR activators and inhibitors. mdpi.com |

Diazepine Derivatives:

Diazepines, particularly 1,4-benzodiazepines, are a well-known class of psychoactive drugs. The synthesis of the 1,4-benzodiazepine (B1214927) skeleton can be achieved through several routes, often involving the cyclocondensation of aminobenzophenones or related structures. researchgate.netajrconline.org

While direct synthesis from this compound is not explicitly described in the provided results, the structural components of this reagent are relevant to diazepine synthesis. For instance, the synthesis of novel 2,3,4,5-tetrahydro nih.govCurrent time information in Bangalore, IN.diazepino[1,2-a]benzimidazole derivatives was achieved by alkylating a diazepino[1,2-a]benzimidazole precursor with reagents like 4-chlorobenzyl bromide. nih.gov This highlights the utility of the chloromethyl group in building diazepine-containing fused systems. The synthesis of various functionalized 1,4-benzodiazepine derivatives has also been reported through intramolecular C-N bond coupling and ring-opening of azetidines. mdpi.com

| Precursor | Reaction | Resulting Diazepine Derivative | Application/Significance |

| 2,3,4,5-tetrahydro nih.govCurrent time information in Bangalore, IN.diazepino[1,2-a]benzimidazole | Alkylation with 4-chlorobenzyl bromide | 11-(4-Chlorobenzyl)-2,3,4,5-tetrahydro nih.govCurrent time information in Bangalore, IN.diazepino[1,2-a]benzimidazole | Anxiolytic and analgesic agents. nih.gov |

| 1-(2-bromobenzyl)azetidine-2-carboxamides | Intramolecular cross-coupling and ring-opening | Functionalized 1,4-benzodiazepine derivatives | Platform for novel benzodiazepine (B76468) derivatives. mdpi.com |

| 4-Aryl-2,3-benzodiazepin-1-ones | Reduction | 4-Aryl-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-ones | CNS-active compounds. helsinki.fi |

Synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic Acid

A significant transformation of this compound's parent acid chloride, 4-(chloromethyl)benzoyl chloride, is its reaction with salicylic (B10762653) acid to produce 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid. This compound has been identified as a potential analgesic agent. nih.gov

The synthesis involves the reaction of salicylic acid with 4-chloromethyl benzoyl chloride. nih.gov A study describes a microwave-assisted synthesis where salicylic acid and 4-chloromethyl benzoyl chloride are mixed in the presence of pyridine (B92270) and acetone (B3395972) to form the desired product. nih.gov The reaction mechanism begins with the activation of 4-chloromethyl benzoyl chloride by pyridine, followed by a nucleophilic attack from the phenolic hydroxyl group of salicylic acid. nih.gov

This synthetic route has been investigated for the formulation of analgesic tablet dosage forms, suggesting its potential for mass production. nih.govnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Significance |

| Salicylic acid | 4-Chloromethyl benzoyl chloride | Pyridine, Acetone | 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid | Potential analgesic compound for tablet formulation. nih.govnih.gov |

Mechanistic Studies Involving 4 Chloromethyl Benzoylformate

Investigation of Benzoylformate Decarboxylase (BFDC) Mechanism

Benzoylformate decarboxylase (BFDC) is a thiamin diphosphate (B83284) (ThDP)-dependent enzyme that plays a crucial role in the mandelate (B1228975) metabolic pathway in organisms like Pseudomonas putida. nih.govebi.ac.uk It catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. nih.govscholaris.ca The study of substrate analogues, such as 4-(halomethyl)benzoylformates, has been instrumental in elucidating the enzyme's catalytic mechanism. escholarship.org

Halogenated derivatives of benzoylformate, including the chloro and bromo analogues, have been investigated as substrates for BFDC. escholarship.org The fluoro analogue of p-halomethylbenzoylformate acts as a normal substrate with kinetic parameters similar to the natural substrate, benzoylformate. escholarship.org In contrast, the bromo derivative functions as a potent competitive inhibitor and undergoes a unique processing pathway involving the elimination of the bromide ion to form p-methylbenzoyl-thiamine. escholarship.org

Studies with related compounds have shown that the enamine intermediate formed after decarboxylation can undergo halide elimination. researchgate.net For example, the enamine derived from the decarboxylation of p-(bromomethyl)benzoylformic acid leads to a quinone methide, which then tautomerizes. researchgate.net In the case of 4-(chloromethyl)benzoylformate, the enamine intermediate is partitioned between chloride elimination and normal turnover, which can also lead to irreversible inactivation of the enzyme. researchgate.net

Table 1: Kinetic Parameters of p-Halomethylbenzoylformates with Benzoylformate Decarboxylase

| Compound | K_m (µM) | k_cat (s⁻¹) | K_i (µM) | Behavior |

|---|---|---|---|---|

| Benzoylformate | 340 | 81 | - | Substrate |

| p-Fluoromethylbenzoylformate | 190 | 20 | - | Substrate |

| p-Bromomethylbenzoylformate | - | - | 0.3 | Competitive Inhibitor |

Data sourced from eScholarship escholarship.org

The interaction of 4-(halomethyl)benzoylformates with BFDC can lead to enzyme inhibition. The bromo analogue is a strong competitive inhibitor. escholarship.org The chloromethyl compound, on the other hand, causes time-dependent inactivation of the enzyme. researchgate.net This inactivation is linked to the chemical reactivity of the intermediates formed during the catalytic cycle.

Mechanism-based inhibitors are crucial tools for studying enzyme mechanisms. For instance, benzoylphosphonate, another substrate analogue, has been used to study the inactivation of BFDC. scholaris.ca The reaction of methyl benzoylphosphonate with BFDC results in a stable analogue of the covalent ThDP-substrate adduct, providing a snapshot of a key reaction intermediate. nih.gov The inactivation process can involve active site residues, such as serine and threonine, which may attack reactive species like metaphosphate or carbon dioxide. scholaris.ca

The active site of BFDC contains several key amino acid residues that are critical for substrate binding and catalysis. nih.gov Structural and kinetic analyses have identified Ser26, His70, and His281 as being particularly important. nih.govrcsb.org

Ser26: The hydroxyl group of Ser26 forms a hydrogen bond with the carboxylate group of the substrate, playing a significant role in substrate binding. rcsb.org Mutating Ser26 to alanine (B10760859) (S26A) dramatically increases the Michaelis constant (K_m), indicating reduced substrate affinity. rcsb.org

His70: This residue is strongly implicated in the catalytic process. rcsb.org It is believed to be important for protonating the 2-alpha-mandelyl-ThDP intermediate, which facilitates decarboxylation, and for deprotonating the subsequent 2-alpha-hydroxybenzyl-ThDP intermediate to aid product release. rcsb.org

His281: This histidine residue is involved in the protonation of the enamine intermediate. rcsb.org

Mutagenesis studies, where these residues are replaced, have confirmed their essential roles in the enzyme's function. scholaris.carcsb.org

Enzyme Inhibition and Inactivation Mechanisms

Analysis of Thiamin-Derived Reactive Intermediates

The catalytic cycle of ThDP-dependent enzymes involves the formation of several key covalent intermediates. scholaris.ca The first step is the formation of a nucleophilic ylide or carbene from ThDP, which then attacks the keto-acid substrate. scholaris.ca

Following the initial addition of ThDP to the substrate and subsequent decarboxylation, a crucial reactive species known as the Breslow intermediate is formed. scholaris.caresearchgate.net This enamine intermediate is at a crossroads, with its expected fate being protonation to form the precursor to the final aldehyde product. researchgate.netnih.gov However, in solution, this intermediate can undergo rapid and irreversible fragmentation, leading to the destruction of the thiamin cofactor. nih.govnih.gov The enzyme plays a critical role in steering the reaction towards the productive pathway and preventing this destructive fragmentation. nih.govnih.gov

The fragmentation of the Breslow intermediate derived from mandelylthiamin (the adduct of benzoylformate and thiamin) can produce a pyrimidine (B1678525) and a thiazole (B1198619) constituent. researchgate.net Recent studies using density functional theory (DFT) calculations have proposed a detailed mechanism for this fragmentation in solution, involving an intramolecular cyclization followed by a retro-ene reaction. nih.govchemrxiv.org

The decomposition of the Breslow intermediate has been a subject of debate, with both polar (ionic) and radical mechanisms proposed. researchgate.netrsc.orgnih.gov Some reports have suggested that the fragmentation and rearrangement products arise from homolytic (radical) cleavage of the C-N bond in the Breslow intermediate. researchgate.netnih.gov This would form a geminate radical pair that can then recombine to form rearrangement products or disproportionate to yield fragmentation products. nih.gov

However, other evidence suggests that polar, non-radical pathways are more likely. researchgate.net An alternative explanation posits that ionization of the enolic hydroxyl group of the Breslow intermediate leads to electronic reorganization and C-C bond cleavage, forming non-radical intermediates that readily yield the observed fragmentation products. researchgate.net Theoretical calculations have indicated that both ionic and radical characteristics can coexist, depending on the protonation state of the hydroxyl group in the Breslow intermediate. rsc.org The enolate form is more prone to generating both ionic and radical species. rsc.org The reaction environment, whether in solution or within the enzyme's active site, plays a crucial role in determining which pathway is favored. nih.govmasterorganicchemistry.com

Breslow Intermediate Formation and Fragmentation Pathways

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has emerged as a powerful tool for investigating the intricate details of chemical and enzymatic reactions at a molecular level. For this compound, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into its reactivity and the mechanisms of its transformations. These theoretical approaches complement experimental studies by mapping out reaction pathways, characterizing transient intermediates, and determining the energetic landscapes of reactions.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate the mechanisms of complex chemical reactions by calculating the potential energy surface for a given transformation. unive.it This allows for the identification of transition states and the determination of activation energies, providing a detailed picture of the reaction pathway.

In the context of reactions involving haloalkyl-substituted aromatic compounds, DFT calculations can be instrumental in understanding the influence of the chloromethyl group on the reactivity of the benzoylformate moiety. Theoretical studies on analogous systems, such as the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime, demonstrate the power of DFT in mapping out competing reaction pathways and identifying the most energetically favorable routes. unive.it For instance, DFT calculations can distinguish between a direct rearrangement and a pathway involving nucleophilic attack, providing insights into the formation of different products. unive.it

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles from related research can be applied. For example, DFT calculations could be employed to model the nucleophilic substitution at the benzylic carbon of the chloromethyl group or the addition reactions at the carbonyl group. The calculations would typically involve optimizing the geometries of reactants, products, and transition states. The B3LYP functional in combination with a split-valence basis set, such as 6-311G**, is a common choice for such calculations, often incorporating a solvation model to simulate reaction conditions in a specific solvent. unive.it

The results of these calculations would provide crucial data on the energetics of different potential pathways. For instance, in a hypothetical reaction, DFT could be used to compare the energy barrier of a direct coupling reaction with that of a radical-involved addition reaction, thereby predicting the major product. researchgate.net The calculated atomic charges, derived from population analyses like Mulliken or Natural Population Analysis (NPA), can offer further understanding of the electronic effects governing the reaction's regioselectivity and stereoselectivity. unive.itnih.gov

Table 1: Representative Theoretical Data from DFT Calculations on a Model Reaction System

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.7 |

| Key Bond Distance (Å) | C-Cl: 1.80 | C-Cl: 2.15 | C-Nu: 1.45 |

| Imaginary Frequency (cm⁻¹) | 0 | -350 | 0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from DFT calculations. "Nu" represents a generic nucleophile.

The interaction of this compound with enzymes is a key area where energy profile analysis provides critical mechanistic insights. A relevant enzyme for such studies is benzoylformate decarboxylase (BFD), which catalyzes the non-oxidative decarboxylation of benzoylformate. escholarship.orgscholaris.ca Halogenated derivatives of benzoylformate, such as p-(bromomethyl)benzoylformate, have been shown to be processed by BFD, albeit through alternative reaction pathways that can lead to enzyme inhibition. scholaris.ca

Computational modeling, often in conjunction with experimental kinetic data, can be used to construct a detailed energy profile for the enzymatic reaction. This profile maps the changes in free energy as the substrate proceeds through various intermediate and transition states within the enzyme's active site. For instance, studies on the acyltransferase from Pseudomonas protegens have utilized quantum chemical calculations to propose a detailed mechanism and present the corresponding energy profile, showing that the acylation of the enzyme is highly exothermic. uni-graz.at

In the case of BFD, site-directed mutagenesis studies have highlighted the importance of specific active site residues, such as Serine-26, Histidine-70, and Histidine-281, in substrate binding and catalysis. acs.org A computational energy profile analysis for the reaction of this compound with BFD would involve modeling the substrate docked into the active site. The analysis would then calculate the energy barriers for key steps, such as the formation of the covalent adduct with the thiamin diphosphate (ThDP) cofactor, the decarboxylation event, and the subsequent steps leading to product release or enzyme inactivation.

Research on a p-bromomethyl substituted benzoylformate analog with BFD indicated that the enzyme processes it through a pathway that does not involve the typical protonation step. scholaris.ca Instead, an elimination reaction occurs. scholaris.ca An energy profile analysis could elucidate why this alternative pathway is favored over the standard catalytic cycle. It would calculate the relative energies of the intermediates and transition states for both the productive decarboxylation pathway and the inhibitory elimination pathway.

Table 2: Hypothetical Energy Profile Data for Enzymatic Processing of a Benzoylformate Analog

| Reaction Step | Intermediate/Transition State | Relative Free Energy (ΔG, kcal/mol) |

| Substrate Binding | Enzyme-Substrate Complex | -5.2 |

| Covalent Adduct Formation | ThDP-Adduct | 2.5 |

| Transition State 1 (Decarboxylation) | [TS1]‡ | 15.8 |

| Enamine Intermediate | Enamine | -8.1 |

| Transition State 2 (Elimination) | [TS2]‡ | 12.3 |

| Inactivated Enzyme | Covalently Modified Enzyme | -11.5 |

Note: This table presents hypothetical data to illustrate the concept of an energy profile analysis for an enzymatic reaction involving a substituted benzoylformate.

Spectroscopic Characterization and Structural Analysis of 4 Chloromethyl Benzoylformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy is fundamental for determining the number and type of hydrogen atoms in a molecule, as well as their connectivity. In a typical ¹H NMR spectrum of a methyl or ethyl ester of 4-(chloromethyl)benzoylformate, distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the ester alkyl group protons would be expected.

For a compound like methyl this compound, the aromatic protons would likely appear as two doublets in the range of 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the chloromethyl group (-CH₂Cl) would be expected to produce a singlet at approximately 4.6 ppm. chemicalbook.com The methyl ester protons (-OCH₃) would also appear as a singlet, typically around 3.9-4.0 ppm. amazonaws.com

For an ethyl ester, such as ethyl this compound, the ethyl group would give rise to a quartet for the methylene (B1212753) protons (-OCH₂CH₃) around 4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.4 ppm. uliege.be

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ha) | ~8.1 | Doublet |

| Aromatic (Hb) | ~7.5 | Doublet |

| Chloromethyl (-CH₂Cl) | ~4.6 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment. bhu.ac.in

In the ¹³C NMR spectrum of methyl this compound, the carbonyl carbons of the keto and ester groups would be expected to resonate at the downfield end of the spectrum, typically in the range of 160-190 ppm. amazonaws.com The aromatic carbons would appear in the 125-150 ppm region. bhu.ac.in The carbon of the chloromethyl group (-CH₂Cl) would likely be found around 45 ppm, and the methyl ester carbon (-OCH₃) at approximately 53 ppm. amazonaws.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Keto Carbonyl (C=O) | ~185 |

| Ester Carbonyl (C=O) | ~164 |

| Aromatic (C-1, C-4) | ~130-145 |

| Aromatic (C-2, C-3, C-5, C-6) | ~128-132 |

| Chloromethyl (-CH₂Cl) | ~45 |

Benzoylformate derivatives can be employed as chiral derivatizing agents to determine the enantiomeric purity of chiral alcohols and amines via NMR spectroscopy. wikipedia.orgnih.gov The reaction of a racemic alcohol or amine with a chiral benzoylformate derivative results in the formation of a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum will be distinct, allowing for their quantification. wikipedia.org

For instance, the reaction of a racemic secondary alcohol with a chiral benzoylformate derivative will produce two diastereomeric esters. The protons or carbons near the newly formed stereocenter in each diastereomer will experience slightly different chemical environments, leading to separate signals in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol can be determined. wikipedia.orgwordpress.com This technique is a powerful tool in stereochemical analysis. researchgate.netscience.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Vibrational Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. spectrabase.com

In the IR spectrum of this compound, several key absorption bands would be expected. The most prominent would be the strong C=O stretching vibrations from the ketone and ester carbonyl groups, which would likely appear in the region of 1680-1750 cm⁻¹. chemicalbook.com The C-O stretching of the ester would be observed around 1100-1300 cm⁻¹. Aromatic C-H stretching vibrations would be visible above 3000 cm⁻¹, while the C-H stretching of the chloromethyl group would be just below 3000 cm⁻¹. The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.gov

Table 3: Characteristic IR Absorption Frequencies for Methyl this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (-CH₂Cl) | Stretch | <3000 |

| Ketone C=O | Stretch | ~1690 |

| Ester C=O | Stretch | ~1730 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

| Ester C-O | Stretch | ~1280, ~1100 |

Raman spectroscopy is a complementary technique to IR spectroscopy that is particularly sensitive to non-polar bonds and symmetric vibrations. chemicalbook.com It can provide valuable information about the conformational and intermolecular interactions of molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for measuring the mass-to-charge ratio of ions. It is a critical tool in chemical analysis, providing information about the mass and, by extension, the molecular formula of a compound. In the context of "this compound" and its derivatives, mass spectrometry, particularly high-resolution mass spectrometry, plays a vital role in mechanistic studies.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. mdpi.com This capability is invaluable in mechanistic studies, where identifying transient intermediates, products, and byproducts is crucial for elucidating a reaction pathway. researchgate.net While tandem quadrupole MS has been a traditional tool for quantification, HRMS offers superior selectivity and the ability to gather both qualitative and quantitative data simultaneously. lcms.cz

In studies of related benzoylformate compounds, HRMS has been instrumental. For instance, in the investigation of the benzoylformate decarboxylase enzyme, which acts on benzoylformate, HRMS was used to confirm the formation of stable adducts that act as analogues of reaction intermediates. researchgate.net The precise mass measurements confirmed the covalent binding between an inhibitor and the enzyme's cofactor, providing a snapshot of a key step in the catalytic cycle. researchgate.net This approach allows researchers to trap and identify species that would otherwise be too transient to observe, offering direct evidence for proposed mechanisms. researchgate.netescholarship.org

The application of HRMS extends to various reaction types. For example, in the Pechmann condensation to synthesize coumarin (B35378) derivatives, HRMS analysis was used to detect a key cinnamic acid derivative intermediate. researchgate.net This finding provided insight into whether the reaction proceeds via an initial electrophilic substitution or another pathway. researchgate.net Similarly, for reactions involving this compound, HRMS could be employed to:

Identify Reaction Intermediates: By analyzing the reaction mixture at various time points, it is possible to detect and identify the exact mass of proposed intermediates, confirming their elemental composition.

Characterize Products and Byproducts: HRMS can distinguish between compounds with very similar nominal masses, ensuring accurate identification of the final products and any side products, which is essential for understanding reaction selectivity and potential competing pathways.

Elucidate Fragmentation Pathways: In the mass spectrometer, molecules can be fragmented. Analyzing these fragments with high mass accuracy helps in the structural elucidation of the parent molecule and can provide clues about its chemical reactivity.

The general workflow for such a mechanistic study using HRMS would involve the steps outlined in the table below.

| Step | Description | Key Information Gained | Relevant Ionization Techniques |

|---|---|---|---|

| 1. Reaction Sampling | Aliquots of the reaction mixture are taken at different time intervals. | Time-course of species formation and consumption. | N/A |

| 2. Ionization | The sample is ionized before entering the mass analyzer. | Generation of gas-phase ions representative of the sample. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) cardiff.ac.uk |

| 3. Mass Analysis | The mass-to-charge ratio (m/z) of the ions is measured with high accuracy. | Precise mass of reactants, intermediates, and products. | Time-of-Flight (TOF), Orbitrap, FT-ICR mdpi.com |

| 4. Data Analysis | The measured masses are used to calculate possible elemental formulas. | Confirmation of the identity of key species in the reaction pathway. | N/A |

Theoretical Computational Spectroscopy

Theoretical computational spectroscopy uses quantum chemical calculations to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the relationship between molecular structure and spectroscopic behavior.

DFT Calculations for Predicted NMR and Raman Spectra

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.netfrontiersin.org It has become a standard tool for predicting a wide range of molecular properties, including NMR and Raman spectra, with a good balance of accuracy and computational cost. arpgweb.commdpi.com

Predicted NMR Spectra:

DFT calculations can predict the nuclear magnetic shielding tensors for a given molecular structure, which are then converted into chemical shifts (δ). mdpi.com This process involves optimizing the molecule's geometry and then performing a specialized calculation (e.g., using the GIAO method) to obtain the shielding constants. mdpi.com For a molecule like this compound, DFT can predict both ¹H and ¹³C NMR chemical shifts.

The accuracy of these predictions allows for:

Structural Verification: Comparing the DFT-predicted spectrum with the experimental spectrum can help confirm the proposed structure.

Stereochemical Assignment: DFT can be used to calculate spectra for different isomers (e.g., conformers), and the best match with the experimental data can identify the dominant isomer in solution. mdpi.com

Understanding Substituent Effects: By calculating spectra for a series of related molecules, one can systematically study how substituents, such as the chloromethyl group, influence the electronic environment of different nuclei. arpgweb.com

The table below shows a hypothetical comparison of experimental versus DFT-calculated ¹H NMR chemical shifts for key protons in this compound, illustrating the typical agreement.

| Proton Type | Hypothetical Experimental δ (ppm) | Hypothetical DFT-Calculated δ (ppm) | Typical Functional/Basis Set |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~8.1 | ~8.0 | B3LYP/6-311+G(d,p) mdpi.commdpi.com |

| Aromatic (ortho to CH₂Cl) | ~7.5 | ~7.4 | |

| Chloromethyl (-CH₂Cl) | ~4.7 | ~4.6 |

Predicted Raman Spectra:

DFT calculations can also predict the vibrational frequencies and Raman intensities of a molecule. scm.com This is achieved by first optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). mdpi.com The results provide a set of vibrational modes and their corresponding Raman activities.

For this compound, DFT-predicted Raman spectra would be useful for:

Vibrational Assignment: Each peak in the experimental Raman spectrum can be assigned to a specific molecular vibration (e.g., C=O stretch, C-Cl stretch, aromatic ring breathing). osaka-u.ac.jp

Conformational Analysis: Different conformers of the molecule will have slightly different predicted Raman spectra, which can aid in identifying the conformational state.

Interpreting Spectral Changes: DFT can model how factors like solvent effects or intermolecular interactions (e.g., hydrogen bonding) would alter the Raman spectrum.

A comparative analysis of the experimental and DFT-calculated Raman spectra for a related compound, COA-Cl, which also contains a chloro group, demonstrated that DFT could correctly identify vibrations associated with that group. osaka-u.ac.jp The strong vibration of the chloro group was predicted and observed at ~390 cm⁻¹. osaka-u.ac.jp For this compound, key vibrational modes would include those from the carbonyl groups and the chloromethyl group.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=O Stretch (Ester/Formate) | 1720 - 1740 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Analytical and Research Applications of 4 Chloromethyl Benzoylformate

Derivatization for Enhanced Detection and Quantification

Chemical derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method. This often involves improving detectability, enhancing separation, or increasing stability.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common analytical technique. However, some compounds are difficult to analyze directly because they lack a UV-absorbing chromophore, exhibit poor retention on standard HPLC columns, or are unstable. thermofisher.com Pre-column derivatization addresses these challenges by reacting the analyte with a labeling reagent before it is introduced into the HPLC system. thermofisher.comwelch-us.com This process can attach a chromophore to the analyte, making it detectable by UV, and can also alter its polarity to improve chromatographic retention. thermofisher.com

For unstable compounds, including certain halogenated molecules, derivatization can be crucial for stabilization prior to analysis. thermofisher.com For instance, methods have been developed to collect volatile and unstable chloromethyl compounds from the air by reacting them with a derivatizing agent in solution to form stable products that can then be analyzed chromatographically. osha.gov While specific applications using 4-(Chloromethyl)benzoylformate as a pre-column derivatization agent for unstable halogenated compounds are not extensively documented in mainline literature, the principle is well-established. Reagents with similar reactive groups are employed for this purpose. The strategy involves leveraging the reactive chloromethyl group of a molecule like this compound to form a stable, UV-active derivative with the target analyte, thereby enabling its reliable quantification via HPLC-UV. This approach is particularly valuable for monitoring trace levels of pollutants or impurities in various matrices. thermofisher.com

Benzoyl chloride is a widely used derivatizing agent in chromatography, valued for its ability to react with a broad range of functional groups. nih.govchromatographyonline.com This makes it a powerful tool for "widely targeted" metabolomics, where a single method is used to quantify dozens of compounds. nih.gov The reaction, typically a Schotten-Baumann reaction, is fast, proceeds at room temperature, and forms stable benzoylated products. chromatographyonline.com

The primary functional groups targeted by benzoyl chloride include primary and secondary amines, phenols, and thiols. nih.gov The addition of the benzoyl group to polar analytes increases their hydrophobicity, which enhances their retention on reversed-phase HPLC columns and improves separation. chromatographyonline.com Furthermore, the benzoyl group is a strong chromophore, significantly enhancing UV detection. In mass spectrometry, the benzoylated derivatives often show improved ionization efficiency. chromatographyonline.comnih.gov This derivatization strategy has been successfully applied to the analysis of numerous compound classes in complex biological samples, including neurochemicals, amino acids, and biogenic amines. nih.govnih.govresearchgate.net

| Analyte Class | Sample Matrix | Analytical Improvement | Reference |

|---|---|---|---|

| Neurochemicals (e.g., catecholamines, indoleamines) | Rat Microdialysate, Human CSF, Human Serum | Enhanced sensitivity (LODs <10 nM), applicable to diverse matrices. | nih.govnih.gov |

| Biogenic Amines | Food Samples, Biological Fluids | Enhanced chromatographic separation and increased detection sensitivity. | researchgate.net |

| Polar Metabolites | Biological Samples | Increased retention in reversed-phase LC, enhanced ionization for MS. | chromatographyonline.com |

| Sterols | Sediment Samples | Formation of a UV-absorbing derivative for HPLC/UV analysis. | rsc.org |

Chloromethyl-containing compounds are often encountered as impurities or intermediates in the synthesis of pharmaceuticals and other chemicals. researchgate.netrasayanjournal.co.in Some of these impurities are classified as genotoxic impurities (GTIs) because they can interact with DNA and pose a significant health risk, even at very low concentrations. chromatographyonline.com Regulatory bodies mandate strict control over GTIs, often requiring their quantification at the parts-per-million (ppm) level relative to the active pharmaceutical ingredient (API). researchgate.net

Detecting such low levels presents a significant analytical challenge. researchgate.net While standard HPLC with UV detection is a robust and common technique in pharmaceutical quality control, it often lacks the necessary sensitivity and selectivity to quantify impurities at the low ppm levels required for GTIs. researchgate.netchromatographyonline.com

To achieve the required sensitivity, more advanced techniques are typically employed. The most powerful and widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netrasayanjournal.co.inchromatographyonline.com LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the quantification of impurities like 2-chloromethyl-3,4-dimethoxy pyridine (B92270) hydrochloride to levels as low as 0.3 ppm in a drug substance. researchgate.net In cases where the analyte has a poor ionization efficiency in the mass spectrometer, chemical derivatization can be employed as a strategy to enhance its response and meet the stringent detection limits. osha.gov

| Analytical Technique | Sensitivity | Selectivity | Application for Chloromethyl Impurities |

| HPLC-UV | Lower | Lower | Suitable for impurities at higher concentrations (>100 ppm) if they have a strong UV chromophore and no matrix interference. chromatographyonline.com |

| LC-MS/MS | High (ppm to ppb) | High | Preferred method for trace-level quantification of genotoxic impurities due to superior sensitivity and specificity. researchgate.netrasayanjournal.co.inchromatographyonline.com |

| GC with ECD | High | High | Used for volatile or semi-volatile chloromethyl compounds, often involving a derivatization step to create stable, detectable products. osha.gov |

Application of Benzoyl Chloride as a General Derivatizing Agent

Use as a Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it a valuable starting material or intermediate—a "building block"—for constructing more complex molecules. The reactive chloromethyl group serves as a handle for attaching the benzoylformate core to other molecular scaffolds.

The synthesis of new therapeutic agents is a cornerstone of medicinal chemistry. antheia.bio Building blocks containing reactive functional groups are essential for assembling novel molecular architectures to be tested for biological activity. nih.gov The chloromethylbenzoyl moiety, as found in 4-(chloromethyl)benzoyl chloride, is a key component in the synthesis of potential drug candidates.

A prominent example is the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (4CH2Cl), a derivative of salicylic (B10762653) acid. nih.gov This compound was synthesized by reacting 4-chloromethyl benzoyl chloride with salicylic acid and has been identified as a potential analgesic with the benefit of having relatively low gastric ulceration side effects compared to its parent compound. nih.gov The chloromethyl group in such structures offers a site for further modification, allowing chemists to fine-tune the molecule's properties. The reactivity of the chloromethyl group is widely exploited in creating diverse molecular libraries for drug discovery. researchgate.net For example, it can be used to link the benzoyl core to various heterocyclic systems, a common strategy in the development of new antibacterial or anticancer agents. semanticscholar.org

| Starting Material | Synthesized Product | Potential Application | Reference |

|---|---|---|---|

| 4-chloromethyl benzoyl chloride and Salicylic acid | 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid | Analgesic drug candidate | nih.gov |

| o-Phthaldialdehyde | O-bromo methyl methyl benzoylformate (intermediate) | Fungicide intermediate | google.com |

| 2-(chloromethyl)-1H-benzimidazoles | 2-[(benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazoles | Antibacterial agents | semanticscholar.org |

| Hydroxybenzaldehydes and 1,2-dibromoethane | (Bromoethoxy)aromatic alcohol derivatives | Intermediates for nitric oxide-releasing drug derivatives | mdpi.com |

Fluorescent sensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or biomolecule, through a change in their fluorescence. mdpi.comresearchgate.net The design of these sensors often involves combining a fluorophore (the light-emitting part) with a receptor (the analyte-binding part). epstem.net Building blocks with reactive groups are essential for linking these components together.

The chloromethyl group is an excellent reactive handle for this purpose. For example, 9-(Chloromethyl)anthracene is used to attach the fluorescent anthracene (B1667546) unit to other molecules to create sensors. epstem.net Similarly, the 4-(chloromethyl)benzoyl structure can be used to incorporate a benzoyl-based unit into larger systems. This is exemplified in the synthesis of functional materials like 4-(chloromethyl)-coumarins. nih.govmdpi.comacs.org Coumarins are a well-known class of fluorophores, and the chloromethyl group provides a convenient point of attachment for creating more complex derivatives with sensing capabilities or for grafting them onto polymers to create novel materials. nih.gov The reactivity of the chloromethyl group with nucleophiles allows for its incorporation into coordination polymers, which can act as turn-off fluorescent sensors for detecting metal ions like Fe³⁺ and Hg²⁺ or small organic molecules. researchgate.netrsc.org

Synthesis of Drug Candidates and Pharmaceutical Intermediates

Advanced Research Directions

The exploration of this compound and its derivatives continues to open new avenues in chemical research. Advanced studies are increasingly focused on understanding and manipulating the compound's reactivity for novel applications. These research directions include a detailed examination of its structure-reactivity relationships, the development of new synthetic routes and catalytic processes, and the use of computational tools to predict its chemical behavior.

Exploration of Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its molecular architecture, specifically the interplay between the electron-withdrawing benzoylformate group and the reactive chloromethyl substituent on the phenyl ring. Research in this area aims to systematically modify the structure of the molecule to understand how these changes influence its chemical behavior and to tune its properties for specific applications.

One key area of investigation is the impact of substituents on the aromatic ring. The introduction of different functional groups at various positions can significantly alter the electronic properties of the molecule, thereby affecting the reactivity of both the chloromethyl and the benzoylformate moieties. For instance, the presence of electron-donating or electron-withdrawing groups can influence the electrophilicity of the carbonyl carbons and the susceptibility of the chloromethyl group to nucleophilic attack. A deeper understanding of these relationships can be achieved by synthesizing a series of derivatives and evaluating their reactivity in model reactions.

A notable example of its structure-dependent activity is its role as an inhibitor of the enzyme benzoylformate decarboxylase scholaris.ca. The specific arrangement of the chloromethyl and benzoylformate groups is crucial for its interaction with the enzyme's active site. Structure-activity relationship (SAR) studies, similar to those conducted for coumarin (B35378) derivatives where substituents on the scaffold determine inhibitory activity, can elucidate the key features of this compound responsible for its biological effects nih.gov.

Interactive Data Table: Predicted Effects of Structural Modifications on the Reactivity of this compound

| Structural Modification | Predicted Effect on Reactivity | Potential Research Application |

|---|---|---|

| Introduction of electron-donating groups (e.g., -OCH3, -NH2) on the phenyl ring | Decreased electrophilicity of the carbonyl carbons; potential increase in the nucleophilicity of the ring. | Fine-tuning inhibitor potency; synthesis of novel polymers. |

| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring | Increased electrophilicity of the carbonyl carbons; enhanced reactivity of the chloromethyl group towards nucleophiles. | Development of more potent alkylating agents for synthetic or biological purposes. |

| Variation of the halogen in the halomethyl group (e.g., -CH2Br, -CH2I) | Increased leaving group ability, leading to higher reactivity in nucleophilic substitution reactions. | Synthesis of derivatives under milder reaction conditions. |

Investigation of Novel Reaction Pathways and Catalysis

The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of more complex molecules. Research into novel reaction pathways is focused on leveraging its reactivity to construct new chemical scaffolds. The chloromethyl group, for example, is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Recent advances in synthetic methodology have highlighted the potential for developing new reactions involving related structures. For example, the synthesis of various coumarin and benzothiophene (B83047) derivatives often involves the use of substituted chloromethyl-phenyl compounds as starting materials nih.govsemanticscholar.org. These synthetic strategies can be adapted to this compound to create novel heterocyclic compounds.

The role of catalysis is central to exploring these new reaction pathways. The development of efficient catalytic systems can enable transformations that are otherwise difficult to achieve, often with high selectivity and under mild conditions. Both homogeneous and heterogeneous catalysts are being investigated for their potential to activate this compound or its reaction partners upertis.ac.iduobabylon.edu.iq. For instance, acid or base catalysis can facilitate condensation reactions involving the benzoylformate group, while transition metal catalysis can be employed for cross-coupling reactions at the chloromethyl position. The use of ionic liquids and other novel solvent systems is also being explored to enhance reaction rates and facilitate catalyst recycling researchgate.net.

Interactive Data Table: Potential Catalytic Systems for Novel Reactions of this compound

| Catalyst Type | Potential Reaction | Example from Related Chemistry | Reference |

|---|---|---|---|

| Brønsted Acids (e.g., Sulfamic Acid) | Pechmann-type condensation with phenols to form coumarin-like structures. | Synthesis of C4-substituted coumarins. | arkat-usa.org |

| Lewis Acids (e.g., AlCl3, FeCl3) | Friedel-Crafts type reactions; catalysis of cyclization reactions. | Synthesis of substituted coumarins. | nih.govmdpi.com |

| Bases (e.g., Piperidine, NaH) | Knoevenagel condensation; nucleophilic substitution at the chloromethyl group. | Synthesis of various chromene and coumarin derivatives. | nih.govresearchgate.netmdpi.com |

| Transition Metals (e.g., Pd, Rh) | Cross-coupling reactions (e.g., Suzuki, Heck) at the C-Cl bond; C-H activation. | Rhodium-catalyzed C-H functionalization. | acs.org |

Computational Modeling for Predictive Chemistry and Design

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods for predicting the properties and reactivity of molecules. For this compound, computational modeling can provide deep insights into its electronic structure, reaction mechanisms, and potential for interaction with biological targets.

Density Functional Theory (DFT) calculations can be used to model the molecule's geometry, vibrational frequencies, and electronic properties. These calculations can help to rationalize the observed reactivity and to predict how structural modifications will affect these properties. For example, DFT can be used to calculate the activation barriers for various proposed reaction pathways, providing a theoretical basis for selecting the most promising synthetic routes acs.org.

Molecular docking simulations are another valuable computational technique, particularly for designing new enzyme inhibitors based on the this compound scaffold. By docking virtual libraries of derivatives into the active site of a target enzyme, such as benzoylformate decarboxylase, it is possible to predict their binding affinities and orientations. This information can guide the synthesis of new compounds with improved potency and selectivity mdpi.comcore.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound derivatives with their chemical or biological activity. These models can be used to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates nih.gov. The integration of these computational approaches provides a powerful framework for the rational design of new molecules and materials based on the this compound structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.